Neu5Acalpha2-3Galbeta1-3GlcNAcbeta

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

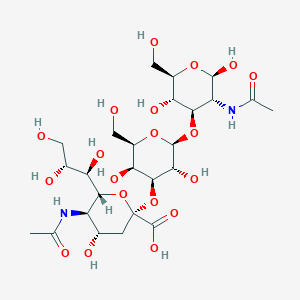

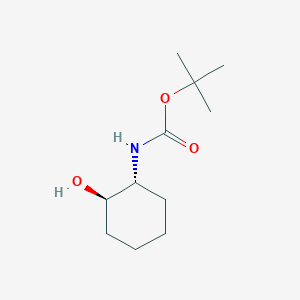

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta is a complex sugar molecule that plays an essential role in various biological processes. This molecule is found in the cell surface of many organisms, including humans, and is involved in cell-cell communication, immune response, and pathogen recognition. In recent years, Neu5Acalpha2-3Galbeta1-3GlcNAcbeta has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, biotechnology, and drug development.

科学的研究の応用

Influenza Virus Inhibition : Research has shown that glycopolymers carrying multivalent sialyl oligosaccharides units, including Neu5Acalpha2-3Galbeta1-3GalNAcbeta, are effective in inhibiting infection by human influenza viruses. This suggests potential applications in developing antiviral treatments (Totani et al., 2003).

Ganglioside Discrimination : A study utilizing nanoelectrospray ionization tandem mass spectrometry established a method for differentiating isomeric alpha2-3 and alpha2-6 sialylated neolacto-series monosialogangliosides. This has implications for analytical chemistry and possibly for diagnostic applications (Meisen et al., 2003).

Lectin Binding and Cancer Treatment : Mistletoe lectin I (ML-I), known for its potential in cancer treatment, has been found to have a strict preference for gangliosides and glycoproteins with terminal Neu5Acalpha2-6Galbeta1-4GlcNAc residues. Understanding this specificity can aid in therapeutic applications and possibly in enhancing the efficacy of ML-I in cancer immunotherapy (Müthing et al., 2004).

Role in Erythrocyte Glycosylation : A study on erythrocytes from beta1,4-galactosyltransferase knockout mice indicated that the absence of this enzyme affects the galactosylation of core 2 O-glycans, resulting in the expression of Neu5Acalpha2-3Galbeta1-3(GlcNAcbeta1-6)GalNAc. This finding has implications for understanding the glycosylation processes in erythroid cells (Kotani et al., 1999).

Influenza Virus Receptor Binding : Another study identified that H5N1 chicken influenza viruses display a high binding affinity for Neu5Acalpha2-3Galbeta1-4(6-HSO3)GlcNAc-containing receptors. This research can contribute to understanding the mechanisms of virus-host interactions and could assist in the development of more effective antiviral strategies (Gambaryan et al., 2004).

Detection and Differentiation of Carbohydrate Structures : Techniques for the differentiation of sialylated oligosaccharides, including those containing Neu5Acalpha2-3Galbeta1-4Glc, have been developed. These methods are crucial for biochemical research and could have applications in diagnostic technologies (Nakamura et al., 1998).

特性

CAS番号 |

142434-22-8 |

|---|---|

製品名 |

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta |

分子式 |

C25H42N2O19 |

分子量 |

674.6 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |

InChIキー |

KMRCGPSUZRGVOV-CTFHGZAXSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

同義語 |

alpha-Neu5Ac-2-3-Gal-1-3-GlcNAc alpha-Neup5Ac-2-3-Galp-1-3-GlcpNAc NGGNAc O-(5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonic acid)-(2-3)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)